3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Description
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10889899 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- Rosa et al. (2008) discuss the synthesis of a series of 4-substituted 1H-pyrazole-5-carboxylates, emphasizing regiospecific conversions and good yield, which may be relevant to understanding the synthesis pathways and chemical behavior of the compound (Rosa et al., 2008).
- Iminov et al. (2015) detail the synthesis of fluorinated pyrazole-4-carboxylic acids, an approach that could offer insights into the functionalization and potential applications of similar compounds (Iminov et al., 2015).
Structural and Mechanistic Studies :
- Patil et al. (2014) synthesized new unsymmetrical 2,5-Disubstituted-1,3,4-oxadiazoles and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles bearing a Thieno[2,3-c]pyrazolo moiety, which can be crucial for understanding the structural aspects of similar compounds (Patil et al., 2014).
- Nikulnikov et al. (2009) investigated TERT-Butyl amides and their conversion into pyrazine derivatives under specific conditions, providing a perspective on the reactivity and possible transformations of related compounds (Nikulnikov et al., 2009).
Molecular Structure and Reactivity :
- Martins et al. (2012) conducted a study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which might offer insights into the structural properties and synthesis conditions relevant to the compound of interest (Martins et al., 2012).
Potential Applications in Material Science and Catalysis :
- Matiwane et al. (2020) explored the use of pyrazolyl compounds in catalysts for copolymerization reactions, suggesting potential applications of similar compounds in material science and catalytic processes (Matiwane et al., 2020).
Biological Activity and Pharmacological Potential :
- Aly (2016) synthesized heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, focusing on antimicrobial evaluation. This indicates the potential biological activity and pharmacological applications of compounds structurally related to 3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (Aly, 2016).
Properties
IUPAC Name |
3-tert-butyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-5-7-11(8-6-10)19-15-12(9-13(22-15)16(20)21)14(18-19)17(2,3)4/h5-9H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDGHGSFCUIHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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